molecular formula C21H17N3O2S B302839 N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

Cat. No. B302839
M. Wt: 375.4 g/mol
InChI Key: XNHCFLTZPCRTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

Mechanism of Action

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling. BTK is a critical component of the BCR signaling pathway, which regulates B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide leads to the suppression of BCR signaling, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits the proliferation and survival of B-cells, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide suppresses tumor growth and prolongs survival in mouse models of CLL, MCL, and DLBCL.

Advantages and Limitations for Lab Experiments

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has high selectivity and potency for BTK, making it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has some limitations for laboratory experiments. It is not suitable for studying other signaling pathways or non-B-cell malignancies. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide may also have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. One area of interest is the development of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and other anti-cancer agents. Preclinical studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide can enhance the activity of other agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Another area of interest is the identification of biomarkers that can predict response to N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Preclinical studies have shown that certain genetic mutations or alterations may affect the sensitivity of B-cells to BTK inhibition. Identifying these biomarkers could help to personalize treatment with N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and improve patient outcomes. Finally, further research is needed to evaluate the safety and efficacy of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide in clinical trials. While preclinical studies have shown promising results, clinical trials are needed to determine the optimal dose, schedule, and patient population for N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

Synthesis Methods

The synthesis of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 2-bromo-5-nitrothiophene with magnesium to form 2-magnesium-5-nitrothiophene. The intermediate is then reacted with 4-bromo-1,3-phenylenediamine to form the desired product. The final step involves the reaction of the product with 3-(3-methylphenyl)-1,3,4-oxadiazol-2-amine to form N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

Scientific Research Applications

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

Product Name

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H17N3O2S/c1-14-5-2-6-15(11-14)20-23-24-21(26-20)16-7-3-8-17(12-16)22-19(25)13-18-9-4-10-27-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

XNHCFLTZPCRTTD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.